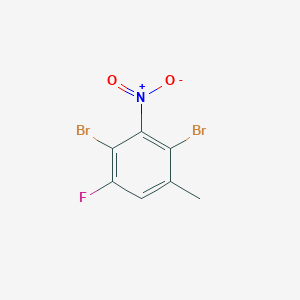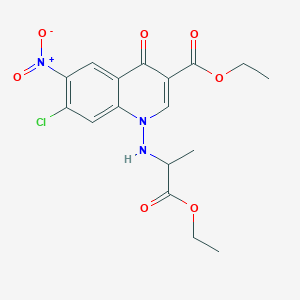
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is an organophosphonium salt with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol, acetone, and THF. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is a relatively unreactive compound that does not react with water or oxygen.
Applications De Recherche Scientifique
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of applications in scientific research. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds including phosphonium salts, phosphines, and phosphonate esters. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. It can also be used to prepare transition metal complexes for use in catalytic reactions.
Mécanisme D'action
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound that does not react with water or oxygen. Its mechanism of action is based on its ability to form strong bonds with other molecules. It acts as a Lewis acid, forming strong bonds with electron-rich molecules such as alcohols and amines. It can also form strong bonds with transition metal ions, allowing it to act as a catalyst in the synthesis of organometallic compounds.
Biochemical and Physiological Effects
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is a relatively unreactive compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has several advantages in laboratory experiments. It is a stable compound with a melting point of 57 °C and a boiling point of 158 °C. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, it is a relatively unreactive compound and is not suitable for use in reactions that require a more reactive reagent.
Orientations Futures
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, has a variety of potential applications in scientific research. It could be used as a reagent in organic synthesis to synthesize a variety of compounds, including phosphonium salts, phosphines, and phosphonate esters. It could also be used as a catalyst in the synthesis of polymers and organometallic compounds. Additionally, it could be used to prepare transition metal complexes for use in catalytic reactions. Finally, it could be used to study the effects of organophosphonium salts on biological systems.
Méthodes De Synthèse
1,4-Bis(di-t-butylphosphonium)butane bis(tetrafluoroborate), 97%, is synthesized from the reaction of di-t-butylphosphonium chloride with potassium tetrafluoroborate in anhydrous acetonitrile. The reaction is carried out under an inert atmosphere such as nitrogen or argon. The reaction is typically complete in 1-2 hours. The product is then isolated by filtration and dried in a vacuum oven.
Propriétés
IUPAC Name |
ditert-butyl(4-ditert-butylphosphaniumylbutyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2.2BF4/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12;2*2-1(3,4)5/h13-16H2,1-12H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFKDHRQYBIQE-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CCCC[PH+](C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)










![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)
